molecular formula C16H17FN2O3S B2955814 N1-(3-fluorophenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide CAS No. 2034440-17-8

N1-(3-fluorophenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide

Cat. No. B2955814
M. Wt: 336.38
InChI Key: YNWOKMYLDZSFHZ-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

  • Harrison et al. (2001) developed a neurokinin-1 receptor antagonist with a similar chemical structure, highlighting its potential in treating emesis and depression (Harrison et al., 2001).

Orexin-1 Receptor Mechanisms

  • Piccoli et al. (2012) investigated compounds with structural similarity in the context of binge eating in female rats, focusing on orexin-1 receptor mechanisms, which could suggest potential applications in eating disorders treatment (Piccoli et al., 2012).

Serotonin Receptor Antagonism

  • Yasunaga et al. (1997) synthesized compounds structurally related to oxalamide, targeting the 5-HT1A receptor, which could imply applications in neuropsychiatric disorders (Yasunaga et al., 1997).

Melatonin Receptor Affinity

  • Mesangeau et al. (2011) explored the binding affinity of similar compounds to melatonin receptors, indicating potential applications in sleep disorders and circadian rhythm regulation (Mesangeau et al., 2011).

Antipsychotic Properties

  • Vanover et al. (2006) examined the properties of a compound structurally related to oxalamide, indicating its potential as an antipsychotic agent (Vanover et al., 2006).

Synthesis and Chemical Analysis

  • Mamedov et al. (2016) developed a novel synthetic approach to oxalamides, which could be relevant for the production and analysis of compounds like N1-(3-fluorophenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide (Mamedov et al., 2016).

Anticancer Activity

  • Aboraia et al. (2006) synthesized oxadiazole-thione derivatives with high anticancer activity, suggesting potential applications in cancer therapy (Aboraia et al., 2006).

Herbicide Analysis

  • Zimmerman et al. (2002) discussed the detection of herbicides and their degradates, which could imply applications in environmental monitoring and agricultural chemistry (Zimmerman et al., 2002).

Glycolic Acid Oxidase Inhibition

  • Rooney et al. (1983) studied pyrrole-dione derivatives as inhibitors of glycolic acid oxidase, hinting at applications in metabolic disorders (Rooney et al., 1983).

properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-10(20)14-6-5-13(23-14)7-8-18-15(21)16(22)19-12-4-2-3-11(17)9-12/h2-6,9-10,20H,7-8H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWOKMYLDZSFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-fluorophenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide

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